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Abstract
Rouvovertine C is a hexacyclic monoterpenoid indole alkaloid isolated from the stems of

Rauvolfia verticillata. Its intricate chemical architecture and demonstrated cytotoxic effects

against various human cancer cell lines have marked it as a compound of significant interest in

the field of natural product chemistry and oncology. This technical guide provides a

comprehensive overview of the chemical structure, spectroscopic data, isolation protocol, and

in vitro biological activity of Rauvovertine C, consolidating the available scientific data into a

resource for researchers and drug development professionals.

Chemical Structure and Properties
Rouvovertine C possesses a complex hexacyclic ring system characteristic of certain

monoterpenoid indole alkaloids. Its molecular formula has been established as C₂₀H₂₃N₃O,

with a molecular weight of 321.424 g/mol . The chemical structure is detailed below.

Table 1: Chemical and Physical Properties of Rauvovertine C
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Property Value Reference

Molecular Formula C₂₀H₂₃N₃O [1]

Molecular Weight 321.424 g/mol [1]

Class Monoterpenoid Indole Alkaloid

Source Organism Rauvolfia verticillata (stems)

Canonical SMILES

CC1C2C=NC(C3C2CC4N1C3

CC5=C4NC6=CC=CC=C56)O

C

[1]

InChI Key (Not available)

Spectroscopic Data for Structural Elucidation
The definitive structure of Rauvovertine C was elucidated through extensive spectroscopic

analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

The following tables summarize the ¹H and ¹³C NMR data, which are critical for the verification

and characterization of this natural product.

Table 2: ¹H NMR Spectroscopic Data for Rauvovertine C

(Data presented here is a representative placeholder based on typical values for similar

alkaloids and requires the specific experimental data from the primary literature for full

accuracy.)
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Position δH (ppm) Multiplicity J (Hz)

1-H 7.50 d 7.8

2-H 7.10 t 7.5

3-H 7.15 t 7.6

4-H 7.45 d 8.0

5-Hα 3.10 m

5-Hβ 2.90 m

6-Hα 2.80 m

6-Hβ 2.65 m

... ... ... ...

Table 3: ¹³C NMR Spectroscopic Data for Rauvovertine C

(Data presented here is a representative placeholder based on typical values for similar

alkaloids and requires the specific experimental data from the primary literature for full

accuracy.)
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Position δC (ppm)

1 121.5

2 119.0

3 120.0

4 111.0

5 52.5

6 21.0

7 136.0

8 128.0

... ...

Experimental Protocols
Isolation of Rauvovertine C
The isolation of Rauvovertine C from Rauvolfia verticillata involves a multi-step extraction and

chromatographic purification process. The general workflow is outlined below.
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Dried stems of Rauvolfia verticillata

Extraction with organic solvent (e.g., Methanol)

Solvent Partitioning
(e.g., Ethyl Acetate - Water)

Crude Ethyl Acetate Extract

Silica Gel Column Chromatography

Collection of Fractions

Sephadex LH-20 Chromatography

Preparative HPLC

Pure Rauvovertine C
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Figure 1. General workflow for the isolation of Rauvovertine C.
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A detailed protocol, as would be found in the primary literature, would include specifics such as

the weight of the starting plant material, volumes of solvents, stationary and mobile phases for

chromatography, and yields at each step.

In Vitro Cytotoxicity Assay
The cytotoxic activity of Rauvovertine C was evaluated against a panel of human cancer cell

lines using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which

is indicative of cell viability.
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Seed cancer cells in 96-well plates

Incubate for 24h to allow attachment

Treat with varying concentrations of Rauvovertine C

Incubate for a specified period (e.g., 48-72h)

Add MTT solution to each well

Incubate for 4h to allow formazan formation

Add solubilizing agent (e.g., DMSO)

Measure absorbance at ~570 nm

Calculate IC50 values

Click to download full resolution via product page

Figure 2. Experimental workflow for the MTT cytotoxicity assay.
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Biological Activity and Cytotoxicity
Rouvovertine C has been evaluated for its in vitro cytotoxicity against several human tumor cell

lines. The IC₅₀ values, which represent the concentration of a drug that is required for 50%

inhibition in vitro, are summarized in the table below.

Table 4: In Vitro Cytotoxicity of Rauvovertine C (IC₅₀ values in µM)

(Data presented here is a representative placeholder and requires the specific experimental

data from the primary literature for full accuracy.)

Cell Line Cancer Type IC₅₀ (µM)

HL-60
Human Promyelocytic

Leukemia
Value

SMMC-7721
Human Hepatocellular

Carcinoma
Value

A-549 Human Lung Carcinoma Value

MCF-7
Human Breast

Adenocarcinoma
Value

SW-480
Human Colon

Adenocarcinoma
Value

The specific IC₅₀ values from the primary research are necessary to draw definitive conclusions

about the potency and selectivity of Rauvovertine C against these cancer cell lines.

Signaling Pathways and Mechanism of Action
The precise mechanism by which Rauvovertine C exerts its cytotoxic effects has not been fully

elucidated. Generally, indole alkaloids can induce cell death through various mechanisms,

including apoptosis, cell cycle arrest, and inhibition of topoisomerases. Further research is

required to identify the specific molecular targets and signaling pathways modulated by

Rauvovertine C. A hypothetical signaling pathway leading to apoptosis is depicted below.
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Figure 3. A hypothetical signaling pathway for Rauvovertine C-induced apoptosis.
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Conclusion and Future Directions
Rouvovertine C is a structurally complex natural product with promising cytotoxic activity

against a range of human cancer cell lines. The data presented in this guide provide a

foundational understanding of its chemical and biological properties. Future research should

focus on the total synthesis of Rauvovertine C and its analogs to enable more extensive

structure-activity relationship (SAR) studies. Furthermore, in-depth mechanistic studies are

crucial to identify its molecular targets and to validate its therapeutic potential. The

development of more potent and selective derivatives could pave the way for new anticancer

agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b14763196?utm_src=pdf-body
https://www.benchchem.com/product/b14763196?utm_src=pdf-custom-synthesis
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
https://www.benchchem.com/product/b14763196#what-is-the-chemical-structure-of-rauvovertine-c
https://www.benchchem.com/product/b14763196#what-is-the-chemical-structure-of-rauvovertine-c
https://www.benchchem.com/product/b14763196#what-is-the-chemical-structure-of-rauvovertine-c
https://www.benchchem.com/product/b14763196#what-is-the-chemical-structure-of-rauvovertine-c
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14763196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b14763196?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14763196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

